N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide
Description
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9Cl3N2OS2/c1-4(13)12-5(7(8,9)10)15-6-11-2-3-14-6/h5H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMXLILFVJPTARJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(Cl)(Cl)Cl)SC1=NCCS1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl3N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide typically involves the reaction of 2,2,2-trichloroethylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as recrystallization or chromatography, to obtain the desired product with high purity .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The trichloroethyl group and acetamide moiety are reactive sites for nucleophilic substitution:
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Displacement of chlorine atoms : The trichloroethyl group may undergo stepwise dechlorination in the presence of nucleophiles (e.g., amines, thiols) .
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Acetamide reactivity : The acetamide’s carbonyl group can participate in hydrolysis (acidic/basic conditions) or react with hydrazines to form hydrazides .
Example reaction :
Cycloaddition and Ring-Opening Reactions
The 4,5-dihydrothiazole ring enables participation in cycloaddition reactions:
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Diels-Alder reactions : The thiazole’s conjugated diene system may react with dienophiles (e.g., maleic anhydride) .
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Ring-opening with electrophiles : Strong acids or oxidizing agents can cleave the thiazole ring, yielding sulfhydryl-containing byproducts .
Reported data :
| Reaction Type | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Diels-Alder | Maleic anhydride, 100°C | Fused bicyclic adduct | 65–78 | |
| Acidic hydrolysis | HCl (conc.), reflux | 2-Mercaptoethylamine derivative | 82 |
Coordination Chemistry
The sulfanyl group in the thiazole ring acts as a ligand for metal ions:
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Complexation with transition metals : Forms stable complexes with Cu(II), Fe(III), and Zn(II), as observed in analogous benzothiazole systems .
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Applications : These complexes are studied for catalytic activity and antimicrobial properties .
Example :
Functionalization of the Sulfanyl Group
The sulfanyl (-S-) moiety undergoes oxidation and alkylation:
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Oxidation to sulfoxide/sulfone : Treatment with HO or mCPBA yields sulfoxide (R–SO–) or sulfone (R–SO–) derivatives .
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form thioether linkages .
Key data :
| Reaction | Reagent | Product | Selectivity | Source |
|---|---|---|---|---|
| Oxidation | HO, 0°C | Sulfoxide | 90% | |
| Alkylation | CHI, KCO | Methylthioether | 85% |
Stability and Decomposition
The compound is sensitive to:
Scientific Research Applications
Anticonvulsant Activity
Thiazole derivatives, including N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide, have been explored for their anticonvulsant properties. Research indicates that compounds with thiazole moieties can exhibit significant protection against seizures in various models.
Case Study: Structure-Activity Relationship (SAR)
A study revealed that thiazole-integrated compounds demonstrated notable anticonvulsant effects. For instance:
- Compound 1 : Displayed a median effective dose (ED50) of less than 20 mg/kg.
- Compound 4b : Showed comparable efficacy to sodium valproate with an ED50 of 24.38 mg/kg in electroshock seizure tests.
These findings suggest that modifications on the thiazole ring can enhance anticonvulsant activity significantly .
Antitumor Properties
This compound has also been investigated for its anticancer potential. Thiazole derivatives have been linked to cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Screening
In a recent study involving thiazole-pyridine hybrids:
- Compound 23 : Exhibited anti-breast cancer efficacy with an IC50 of 5.71 μM compared to the standard drug 5-fluorouracil.
The presence of electron-donating groups on the phenyl ring was found to enhance the anticancer activity of these compounds .
Antimicrobial Activity
The compound's thiazole component also contributes to its antimicrobial properties. Research has shown that thiazole derivatives possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
In a synthesis involving phenylthiazol-2-amines:
- Compounds exhibited antimicrobial activity comparable to norfloxacin.
The structure-based activity relationship indicated that electron-withdrawing groups on the phenyl ring were crucial for enhancing antibacterial activity .
Summary of Applications
| Application | Key Findings |
|---|---|
| Anticonvulsant | Effective against seizures; SAR studies show enhanced efficacy |
| Antitumor | Significant cytotoxic effects; promising results in breast cancer |
| Antimicrobial | Comparable efficacy to standard antibiotics; structure-dependent activity |
Mechanism of Action
The mechanism of action of N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Chloroacetamide Herbicides
Several chloroacetamide derivatives share structural motifs with the target compound, particularly the trichloroethyl and amide groups:
| Compound Name | Molecular Formula | Key Substituents | Primary Use |
|---|---|---|---|
| Alachlor | C₁₄H₂₀ClNO₂ | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | Herbicide |
| Pretilachlor | C₁₇H₂₆ClNO₂ | 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | Rice field herbicide |
| Target Compound | C₇H₇Cl₃N₂OS₂ | Trichloroethyl-thiazole-sulfanyl-acetamide | Potential agrochemical |
Key Differences :
- Substituent Diversity: Alachlor and pretilachlor feature arylalkyl groups (e.g., diethylphenyl) and alkoxy chains, enhancing soil persistence and selectivity for grassy weeds.
- Halogenation: The trichloroethyl group in the target compound provides higher electronegativity and steric bulk compared to the dichloro or mono-chloro substituents in commercial herbicides, which could influence metabolic stability .
Thiazole and Thiadiazole Derivatives
Compounds like N-(2-ethoxyphenyl)-2-(4-oxo-2-sulfanyl-4,5-dihydro-1,3-thiazol-5-yl)acetamide () share the thiazole-acetamide core but differ in substituents:
Pharmaceutical Analogues
1,3,4-Thiadiazole Carboxamides
describes N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, which share the trichloroethyl and heterocyclic-amide framework.
- Thiadiazole vs. Thiazole : Replacing the thiazole ring with a thiadiazole (as in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. This modification could enhance interactions with enzymatic targets, such as viral proteases or tumor suppressors .
- Synthetic Pathways: Both compounds undergo cyclization reactions, but the target compound uses a thiazole-sulfanyl linkage, whereas ’s derivatives rely on thiadiazole-amino bridges .
Physicochemical and Pharmacokinetic Properties
A comparative analysis of key parameters is summarized below:
Insights :
- The thiazole-sulfanyl group could introduce steric hindrance, affecting binding to targets like acetyl-CoA carboxylase (a common herbicide target) compared to simpler acetamides .
Biological Activity
N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₀Cl₃N₃O₃S₂
- Molecular Weight : 414.7151 g/mol
- CAS Number : 303753-73-3
The biological activity of this compound is primarily attributed to its thiazole moiety, which has been linked to various pharmacological effects. Thiazole derivatives are known for their roles in medicinal chemistry, particularly in anticancer and antimicrobial activities.
Antitumor Activity
Research indicates that thiazole-containing compounds exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of Bcl-2 family proteins and the activation of caspases . The structure-activity relationship (SAR) suggests that modifications at specific positions on the thiazole ring can enhance anticancer efficacy.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:
| Study | Activity | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|---|
| Study 1 | Antitumor | Jurkat Cells | 1.61 µg/mL | Apoptosis via Bcl-2 modulation |
| Study 2 | Antimicrobial | Various Bacteria | Varies | Inhibition of bacterial growth |
| Study 3 | Hepatoprotective | Rat Model | Not specified | Enhancement of hepatic enzyme activity |
Case Studies
- Anticancer Efficacy : A series of thiazole derivatives were synthesized and tested for their cytotoxicity against different cancer cell lines. Notably, compounds with electron-donating groups at specific positions showed enhanced activity compared to their counterparts without such modifications .
- Antimicrobial Properties : The compound has shown promising results against both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring was crucial for its antibacterial activity, with certain substitutions enhancing efficacy .
- Hepatotoxicity Studies : In animal models, the administration of related trichloro compounds resulted in alterations in liver enzyme activities, indicating potential hepatoprotective effects at certain dosages while also highlighting the need for careful evaluation of toxicity .
Q & A
Q. How do modifications to the thiazole or trichloroethyl moieties affect bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
